(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one
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Overview
Description
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one is an organic compound characterized by its cyclopentanone core substituted with phenyl and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, benzaldehyde, and phenylethyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and phenylethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one: shares structural similarities with other cyclopentanone derivatives and phenyl-substituted compounds.
Examples: Cyclopentanone, benzylcyclopentanone, and phenylcyclopentanone.
Uniqueness
Structural Features: The combination of phenyl and phenylethyl groups on the cyclopentanone core is unique, providing distinct chemical and biological properties.
Applications: Its specific structural features make it suitable for specialized applications in research and industry.
Properties
CAS No. |
824390-76-3 |
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Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c20-18-14-13-17(12-11-15-7-3-1-4-8-15)19(18)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2/t17-,19+/m0/s1 |
InChI Key |
JPVLYOAMTSRVAK-PKOBYXMFSA-N |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)C(C1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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